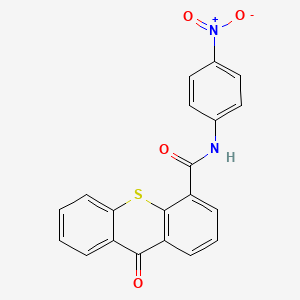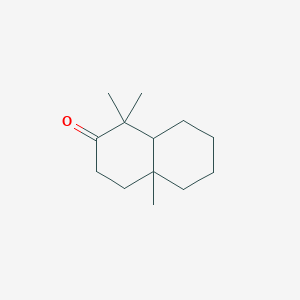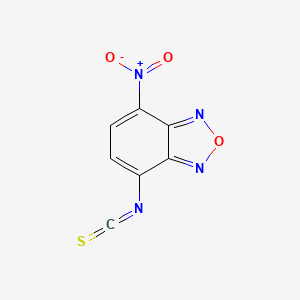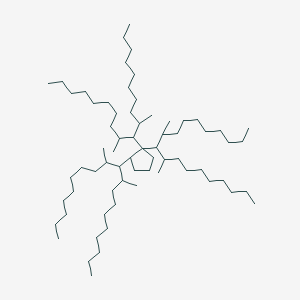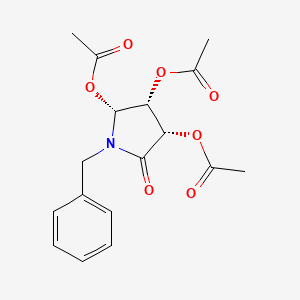
1-(3-Methoxyphenyl)-2-(3-pyridyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-2-(3-pyridyl)ethanone is an organic compound that features a methoxyphenyl group and a pyridyl group connected by an ethanone bridge
Méthodes De Préparation
The synthesis of 1-(3-Methoxyphenyl)-2-(3-pyridyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with 3-pyridylacetonitrile in the presence of a base, followed by reduction and subsequent oxidation to yield the desired product. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(3-Methoxyphenyl)-2-(3-pyridyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)-2-(3-pyridyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a pharmacophore in drug design.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(3-Methoxyphenyl)-2-(3-pyridyl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-Methoxyphenyl)-2-(3-pyridyl)ethanone include other aryl ketones and pyridyl derivatives. For example:
1-(3-Methoxyphenyl)-2-(2-pyridyl)ethanone: Similar structure but with a different position of the pyridyl group.
1-(4-Methoxyphenyl)-2-(3-pyridyl)ethanone: Similar structure but with a different position of the methoxy group.
Propriétés
Numéro CAS |
224040-92-0 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-2-pyridin-3-ylethanone |
InChI |
InChI=1S/C14H13NO2/c1-17-13-6-2-5-12(9-13)14(16)8-11-4-3-7-15-10-11/h2-7,9-10H,8H2,1H3 |
Clé InChI |
VNRJUBARXODLGQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)CC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Hydroxyphenyl)ethyl]docosanamide](/img/structure/B14261749.png)
![2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene](/img/structure/B14261754.png)
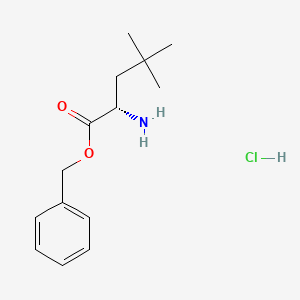

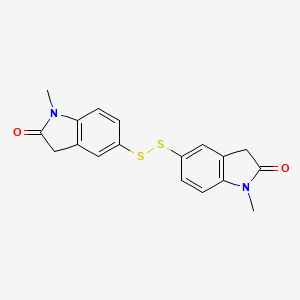
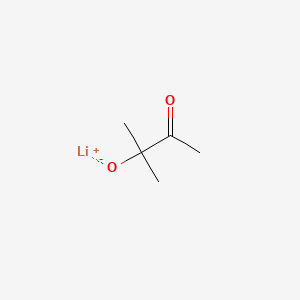
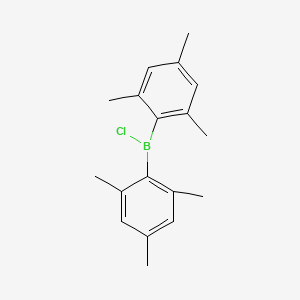
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)
